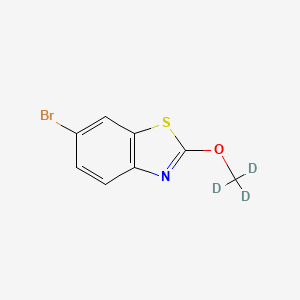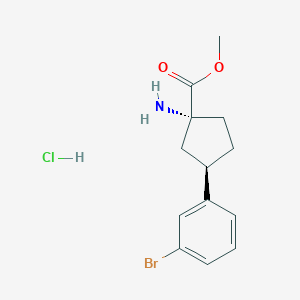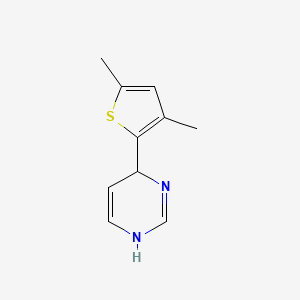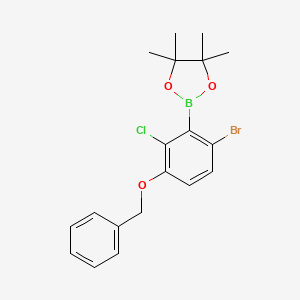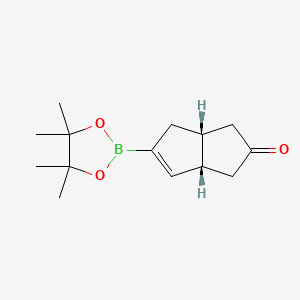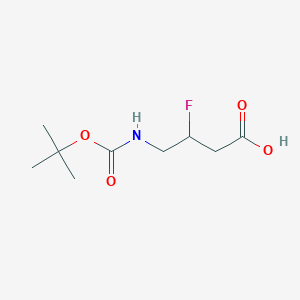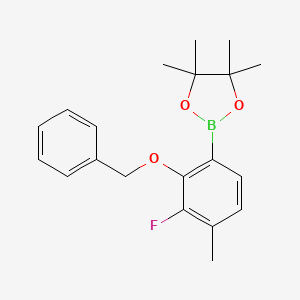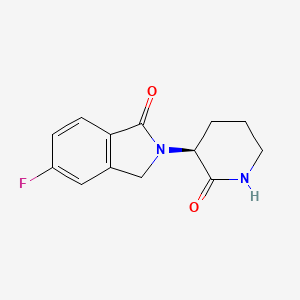
Iron(II) 2,9,16,23-tetraamino-phthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is a coordination compound with the molecular formula C32H20FeN12. It is a derivative of phthalocyanine, a class of macrocyclic compounds that are structurally similar to porphyrins. This compound is known for its vibrant purple color and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine typically involves the reaction of iron salts with phthalonitrile derivatives under high-temperature conditions. One common method includes the following steps:
Starting Materials: Iron(II) chloride (FeCl2) and 2,9,16,23-tetra(amino)phthalonitrile.
Reaction Conditions: The reaction is carried out in a high-boiling solvent such as quinoline or 1-chloronaphthalene at temperatures ranging from 200°C to 250°C.
Procedure: The iron salt and phthalonitrile derivative are mixed in the solvent and heated under reflux for several hours.
Industrial Production Methods
Industrial production of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using column chromatography or other large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Iron(III) derivatives.
Reduction: It can be reduced back to Iron(II) from its oxidized state.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Iron(III) 2,9,16,23-tetra(amino)phthalocyanine.
Reduction: The original Iron(II) compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments, as well as in the development of sensors and electronic devices
Mechanism of Action
The mechanism of action of Iron(II) 2,9,16,23-tetra(amino)phthalocyanine involves its ability to coordinate with various substrates and catalyze chemical reactions. The compound’s central iron ion can undergo redox reactions, facilitating electron transfer processes. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and cell damage, which is useful in photodynamic therapy .
Comparison with Similar Compounds
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is compared with other similar compounds such as:
Cobalt(II) 2,9,16,23-tetra(amino)phthalocyanine: Similar structure but contains cobalt instead of iron.
Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine: Contains nickel and is used in similar applications as the iron and cobalt derivatives.
Copper(II) 2,9,16,23-tetra(amino)phthalocyanine: Contains copper and is known for its use in dye and pigment production.
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine is unique due to its specific redox properties and its ability to generate reactive oxygen species, making it particularly useful in photodynamic therapy and other applications requiring oxidative stress .
Properties
Molecular Formula |
C32H20FeN12 |
|---|---|
Molecular Weight |
628.4 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;iron(2+) |
InChI |
InChI=1S/C32H20N12.Fe/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI Key |
UHJIXVMPLXZCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)

![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)

